molecular formula C10H9BrClFO B14059004 1-Bromo-3-(4-chloro-2-(fluoromethyl)phenyl)propan-2-one

1-Bromo-3-(4-chloro-2-(fluoromethyl)phenyl)propan-2-one

Cat. No.: B14059004
M. Wt: 279.53 g/mol
InChI Key: SHIYDDAXDNKQCY-UHFFFAOYSA-N
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Description

1-Bromo-3-(4-chloro-2-(fluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H9BrClFO It is a halogenated ketone, which means it contains bromine, chlorine, and fluorine atoms attached to a ketone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-(4-chloro-2-(fluoromethyl)phenyl)propan-2-one typically involves the halogenation of a precursor compound. One common method is the bromination of 3-(4-chloro-2-(fluoromethyl)phenyl)propan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process would be optimized for efficiency, yield, and safety, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(4-chloro-2-(fluoromethyl)phenyl)propan-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.

Major Products Formed

    Substitution: Formation of substituted derivatives such as 3-(4-chloro-2-(fluoromethyl)phenyl)propan-2-amine.

    Reduction: Formation of 1-bromo-3-(4-chloro-2-(fluoromethyl)phenyl)propan-2-ol.

    Oxidation: Formation of 1-bromo-3-(4-chloro-2-(fluoromethyl)phenyl)propanoic acid.

Scientific Research Applications

1-Bromo-3-(4-chloro-2-(fluoromethyl)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive molecules or pharmaceuticals due to its halogenated structure, which can enhance biological activity.

    Medicine: Investigated for its potential as a building block in drug discovery and development, particularly in the synthesis of kinase inhibitors or other therapeutic agents.

    Industry: Used in the production of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(4-chloro-2-(fluoromethyl)phenyl)propan-2-one depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The ketone group can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-3-(4-chloro-2-(fluoromethyl)phenyl)propan-2-one is unique due to its specific arrangement of halogen atoms and the presence of a ketone group, which provides distinct reactivity and potential for diverse chemical transformations.

Biological Activity

1-Bromo-3-(4-chloro-2-(fluoromethyl)phenyl)propan-2-one, with the CAS number 1806392-07-3, is a synthetic organic compound notable for its potential biological activities. Its molecular formula is C10H9BrClFO\text{C}_{10}\text{H}_{9}\text{BrClF}\text{O}, and it has a molecular weight of 279.53 g/mol. This compound has garnered interest in medicinal chemistry due to its structural features that may confer various biological properties.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, studies have shown that certain derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. In particular, compounds related to this compound have been tested against pathogens such as Chlamydia and E. coli.

Case Study: Antichlamydial Activity

A study focused on the synthesis of new compounds based on similar frameworks revealed promising antichlamydial activity. These compounds demonstrated selective inhibition of Chlamydia infections in vitro, suggesting a potential pathway for developing targeted therapies against this pathogen .

Cytotoxicity and Cancer Research

The compound's structural analogs have also been evaluated for their cytotoxic effects on cancer cell lines. For example, derivatives were tested against MCF-7 breast cancer cells, showing varying degrees of cytotoxicity and alterations in cell cycle progression. The results indicated that some compounds could induce apoptosis, thereby inhibiting cancer cell proliferation .

Preliminary studies suggest that the biological activity of this compound may involve interaction with specific cellular targets, leading to disruption of essential processes such as protein synthesis and cell division. The presence of halogen substituents (bromine and chlorine) is believed to enhance the compound's reactivity and binding affinity to biological targets.

Biological Activity Data Table

Activity TypeTest Organism/Cell LineResult (MIC or IC50)Reference
AntichlamydialChlamydia trachomatisEffective Inhibition
AntibacterialE. coli, N. meningitidisMIC: 16 - 64 µg/mL
CytotoxicityMCF-7 Breast Cancer CellsIC50: 225 µM

Toxicity Profile

Safety assessments indicate that this compound exhibits low toxicity towards human cells at therapeutic concentrations. However, further studies are needed to establish a comprehensive toxicity profile, including mutagenicity tests in model organisms like Drosophila melanogaster .

Properties

Molecular Formula

C10H9BrClFO

Molecular Weight

279.53 g/mol

IUPAC Name

1-bromo-3-[4-chloro-2-(fluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H9BrClFO/c11-5-10(14)4-7-1-2-9(12)3-8(7)6-13/h1-3H,4-6H2

InChI Key

SHIYDDAXDNKQCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)CF)CC(=O)CBr

Origin of Product

United States

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